N,5-dimethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzoxazole moiety, and various phenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.
Synthesis of the Triazole Ring: The triazole ring is formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The benzoxazole and triazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
N,5-dimethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or antimicrobial properties.
Industry: The compound’s unique properties can be leveraged in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the benzoxazole and additional methyl groups, resulting in different chemical properties.
5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar triazole core but lacks the phenyl and benzoxazole groups.
N-phenyl-1-(2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the additional methyl groups.
Uniqueness
N,5-dimethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the benzoxazole and triazole rings, along with the specific arrangement of phenyl and methyl groups
Properties
Molecular Formula |
C24H19N5O2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N,5-dimethyl-N-phenyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H19N5O2/c1-16-22(24(30)28(2)18-11-7-4-8-12-18)25-27-29(16)19-13-14-21-20(15-19)23(31-26-21)17-9-5-3-6-10-17/h3-15H,1-2H3 |
InChI Key |
ZZYBZCWRCZWVDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)N(C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.